molecular formula C8H7FN2 B567501 5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine CAS No. 1312755-46-6

5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine

Cat. No. B567501
M. Wt: 150.156
InChI Key: WCZQYQXKHHOMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine, also known as 5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine, is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.156. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1312755-46-6

Product Name

5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine

Molecular Formula

C8H7FN2

Molecular Weight

150.156

IUPAC Name

5-fluoro-3-prop-1-ynylpyridin-2-amine

InChI

InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)

InChI Key

WCZQYQXKHHOMQM-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CN=C1N)F

synonyms

2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propyne (15.4 g, 0.39 mol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (80 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (61.0 g, 0.26 mol), bis(triphenylphosphine)dichloropalladium(0) (9.0 g, 13.0 mmol), copper (I) iodide (2.95 g, 15.6 mmol) and triethylamine (77.7 g, 107 mL, 0.78 mol) in THF (650 mL). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a brown solid (32.2 g, 84%). 1H NMR (400 MHz, CDCl3): 7.90 (s, 1H), 7.24 (dd, J=8.4, 2.8 Hz, 1H), 4.84 (s, 2H), 2.11 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
84%

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